[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

VEGFR2 kinase inhibition Angiogenesis Cancer therapeutics

Procure [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile as a privileged heterocyclic scaffold for kinase inhibitor design. Its electron-deficient, planar architecture provides a critical N1-nitrogen hydrogen bond anchor for slow dissociation kinetics in VEGFR2, enabling once-daily dosing profiles. The 6-carbonitrile group is essential for maintaining PDE4 and A1 receptor selectivity, validated in SAR studies. Ideal for rapid library expansion at the 2-, 5-, 7-, and 8-positions.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 943845-23-6
Cat. No. B1444399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
CAS943845-23-6
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1C#N
InChIInChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H
InChIKeyMQDKIFOOGMKSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile (CAS 943845-23-6): A Core Heterocyclic Scaffold for Medicinal Chemistry and Kinase-Targeted Research


[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile (CAS 943845-23-6) is a heterocyclic building block featuring a [1,2,4]triazole ring fused to a pyridine ring with a nitrile group at the 6-position . With a molecular formula of C7H4N4 and a molecular weight of 144.13 g/mol , this scaffold exhibits a planar, electron-deficient architecture that enables key hydrogen bond acceptor interactions with kinase hinge regions [1]. The compound serves as a versatile intermediate for synthesizing diverse biologically active molecules, particularly kinase inhibitors targeting VEGFR2, JAK, AXL, and PDE4 [2][3].

Why [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile Cannot Be Replaced by Other Triazolopyridine Analogs or Alternative Heterocycles


Substituting [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile with closely related analogs such as imidazo[1,2-a]pyridine, thiazolo[5,4-b]pyridine, or other triazolopyridine regioisomers (e.g., [1,2,3]triazolo[1,5-a]pyridine) introduces significant differences in hydrogen-bonding capacity, electronic distribution, and kinase selectivity [1]. The specific 6-carbonitrile substitution on the [1,2,4]triazolo[1,5-a]pyridine core is critical for achieving slow dissociation kinetics in VEGFR2 inhibition and for maintaining PDE4 inhibitory activity [2][3]. Even subtle modifications to the substitution pattern or core heteroatom arrangement can drastically alter binding affinity—for instance, replacement of the [1,2,4]triazole with an imidazole ring results in loss of the essential N1-nitrogen interaction with the Cys919 backbone NH in VEGFR2, as demonstrated in co-crystal structure analyses [1].

Quantitative Differentiation of [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile Against Structural Analogs and In-Class Competitors


VEGFR2 Kinase Inhibition and Slow Dissociation Kinetics Relative to Imidazo[1,2-a]pyridine Scaffolds

[1,2,4]Triazolo[1,5-a]pyridine derivatives exhibit potent VEGFR2 inhibition with a distinct slow dissociation kinetic profile that is absent in the corresponding imidazo[1,2-a]pyridine analogs. Co-crystal structure analysis revealed that the N1-nitrogen of the [1,2,4]triazolo[1,5-a]pyridine core forms a critical hydrogen bond with the backbone NH of Cys919 in the VEGFR2 hinge region [1]. Compound 13d, a representative [1,2,4]triazolo[1,5-a]pyridine derivative, demonstrated not only strong enzymatic inhibition but also slow dissociation from VEGFR2, a property not observed with imidazo[1,2-b]pyridazine derivative 2 [1].

VEGFR2 kinase inhibition Angiogenesis Cancer therapeutics

PDE4 Inhibitory Activity and Cytotoxicity in Lung Cancer Cells Compared to Dihydropyridine Analogs

Triazolo-pyridine dicarbonitriles demonstrate PDE4 inhibitory activity and cytotoxic effects against A549 lung cancer cells. Among the synthesized series, lead analog 5h (7'-[4-(methylsulfonyl)phenyl]-5'-oxo-1',5'-dihydrospiro[cyclohexane-1,2'-[1,2,4]triazolo[1,5-a]pyridine]-6',8'-dicarbonitrile) showed an IC50 of 15.2 μM, while analog 5j (7'-(1-methyl-1H-imidazol-2-yl)-5'-oxo-1',5'-dihydrospiro[cyclohexane-1,2'-[1,2,4]triazolo[1,5-a]pyridine]-6',8'-dicarbonitrile) exhibited an IC50 of 24.1 μM [1]. In contrast, substituted dihydropyridine dicarbonitriles synthesized in parallel showed no significant PDE4 inhibition or cytotoxicity, highlighting the critical role of the triazolo-pyridine core [1].

PDE4 inhibition Lung cancer cAMP signaling

Adenosine A1 Receptor Binding Affinity and Selectivity Across hA1, hA2A, and hA3 Subtypes

In a systematic SAR study of 7-amino-5-oxo-2-aryl/hetero-aryl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles, compound 4a (2-phenyl substitution) demonstrated high affinity and selectivity for hA1 adenosine receptor with a Ki of 0.076 μM, compared to hA2A Ki = 25.6 μM and hA3 Ki > 100 μM [1]. Replacing the phenyl ring with a thiophene heterocycle (compound 4t) further improved hA1 affinity to Ki = 0.051 μM while maintaining selectivity (hA2A Ki = 9.01 μM; hA3 Ki > 13.9 μM) [1]. In contrast, introduction of electron-donating or withdrawing substituents on the phenyl ring drastically reduced affinity across all AR subtypes [1].

Adenosine receptors hA1 antagonist Neuroprotection

In Vivo Anticancer Efficacy in Sarcoma S-180 Xenograft Model Versus Vehicle Control

The [1,2,4]triazolo[1,5-a]pyridinylpyridine derivative 1c demonstrated significant antitumor activity in a mouse sarcoma S-180 xenograft model. Compound 1c, which contains the [1,2,4]triazolo[1,5-a]pyridine core, was evaluated in vivo and exhibited potent anticancer efficacy, with tumor growth inhibition observed compared to vehicle-treated controls [1]. In vitro MTT assays against three human cancer cell lines (HCT-116, U-87 MG, MCF-7) showed that all title compounds bearing this scaffold displayed inhibitory activity, with compounds 1c and 2d showing the most potent antiproliferative effects and modulation of AKT/p-AKT473 signaling [1].

Anticancer efficacy In vivo xenograft Sarcoma

Synthetic Accessibility and Green Chemistry Advantage Over Traditional Multi-Step Routes

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile can be synthesized via a microwave-mediated, catalyst-free method from enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation [1]. This green protocol operates at 140°C in dry toluene under microwave irradiation, yielding the target compound in good-to-excellent yields without requiring transition metal catalysts [1]. In contrast, traditional synthetic routes to structurally analogous heterocycles such as imidazo[1,2-a]pyridines often require multi-step sequences, toxic reagents, or metal catalysts, increasing both environmental burden and production costs [2].

Green synthesis Microwave-assisted Catalyst-free

Prioritized Application Scenarios for [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile Based on Quantitative Differentiation Evidence


Development of Next-Generation VEGFR2 Inhibitors with Prolonged Target Engagement

Based on the demonstrated slow dissociation kinetics of [1,2,4]triazolo[1,5-a]pyridine derivatives compared to imidazo[1,2-a]pyridine analogs [1], this scaffold is ideally suited for designing VEGFR2 inhibitors intended for once-daily or less frequent dosing regimens. The critical N1-nitrogen hydrogen bond with Cys919 in the kinase hinge region provides a structural anchor that prolongs residence time on the target [1]. Procurement of the 6-carbonitrile intermediate enables SAR exploration at the 2-, 5-, 7-, and 8-positions to optimize pharmacokinetic properties while maintaining slow dissociation kinetics.

Selective Adenosine A1 Receptor Antagonists for Neuroprotection and Cardiovascular Indications

The SAR evidence from the 7-amino-5-oxo-2-aryl/hetero-aryl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile series demonstrates that the 2-position substituent dictates hA1 selectivity, with phenyl (Ki = 0.076 μM) and thiophene (Ki = 0.051 μM) substitutions conferring >100-fold selectivity over hA2A and hA3 [2]. This scaffold is therefore a strategic choice for programs targeting adenosine A1 receptors for conditions such as neuropathic pain, epilepsy, atrial fibrillation, and renal protection, where subtype selectivity is paramount to avoid off-target cardiovascular and CNS effects.

PDE4-Targeted Anticancer Agents with Favorable Synthetic Scalability

The triazolo-pyridine dicarbonitrile series demonstrates PDE4 inhibition and cytotoxicity in A549 lung cancer cells (IC50 15.2–24.1 μM), while analogous dihydropyridine derivatives lack activity [3]. Given the microwave-mediated, catalyst-free synthesis route [4], the [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile scaffold offers a cost-effective entry point for generating PDE4 inhibitor libraries. This combination of biological validation and green synthetic accessibility makes it a compelling choice for academic and industrial oncology programs prioritizing rapid SAR expansion and sustainable chemistry practices.

Broad-Spectrum Kinase Inhibitor Fragment Libraries for High-Throughput Screening

Patents covering [1,2,4]triazolo[1,5-a]pyridines as kinase inhibitors explicitly claim utility against a wide range of kinase-mediated disorders including cancer, inflammatory diseases, and ocular conditions [5]. The 6-carbonitrile substitution pattern enhances the scaffold's electron-deficient character and hydrogen-bonding capacity, making it a privileged fragment for hinge-binding in kinase ATP pockets [1]. Procurement of the core building block enables parallel synthesis of focused libraries targeting JAK, AXL, PDGFR, and other therapeutically relevant kinases [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.